N-(3-chloro-4-methylphenyl)-N'-(2,3-dichlorophenyl)urea
Overview
Description
N-(3-chloro-4-methylphenyl)-N'-(2,3-dichlorophenyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of substituted ureas and has been extensively studied for its chemical and biological properties.
Mechanism of Action
N-(3-chloro-4-methylphenyl)-N'-(2,3-dichlorophenyl)urea works by inhibiting the photosynthetic process in plants. It does this by binding to the D1 protein complex in the photosystem II of the chloroplast. This leads to the disruption of the electron transport chain and the generation of reactive oxygen species. The accumulation of these reactive oxygen species leads to the destruction of the chloroplast and ultimately the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. These include the inhibition of photosynthesis, the reduction of plant growth, and the induction of oxidative stress. It has also been shown to have toxic effects on aquatic organisms such as fish and algae.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methylphenyl)-N'-(2,3-dichlorophenyl)urea is a widely used herbicide in agriculture and has been extensively studied for its chemical and biological properties. It is relatively easy to synthesize and is readily available for use in laboratory experiments. However, its use is limited by its toxic effects on the environment and its potential for bioaccumulation in aquatic organisms.
Future Directions
There are a number of future directions for research on N-(3-chloro-4-methylphenyl)-N'-(2,3-dichlorophenyl)urea. These include the development of new herbicides that are more effective and less toxic to the environment. There is also a need for further research into the mechanisms of action of this compound and its effects on non-target organisms. Finally, there is a need for more research into the environmental fate and transport of this compound in order to better understand its impact on the environment.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N'-(2,3-dichlorophenyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to the death of the plant and is the reason why this compound is so effective as a herbicide.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2,3-dichlorophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O/c1-8-5-6-9(7-11(8)16)18-14(20)19-12-4-2-3-10(15)13(12)17/h2-7H,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOPESXZDKNIFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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